molecular formula C20H24O5 B14756334 6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane

6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane

Cat. No.: B14756334
M. Wt: 344.4 g/mol
InChI Key: DYUUYSPIUJKIFD-UQORVLBASA-N
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Description

6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane is a natural product derived from the plant Ligularia songarica . This compound belongs to the class of eremophilane sesquiterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane. The compound is mainly sourced from natural plant extracts .

Chemical Reactions Analysis

Types of Reactions

6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6beta-Angeloyloxy-1beta,10beta-epoxy-9-oxofuranoeremophilane involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and biological activities. Its natural occurrence in Ligularia songarica and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O5/c1-6-10(2)18(22)24-17-14-11(3)9-23-15(14)16(21)20-13(25-20)8-7-12(4)19(17,20)5/h6,9,12-13,17H,7-8H2,1-5H3/b10-6-/t12-,13+,17+,19-,20-/m0/s1

InChI Key

DYUUYSPIUJKIFD-UQORVLBASA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C2=C(C(=O)[C@]34[C@]1([C@H](CC[C@H]3O4)C)C)OC=C2C

Canonical SMILES

CC=C(C)C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C

Origin of Product

United States

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